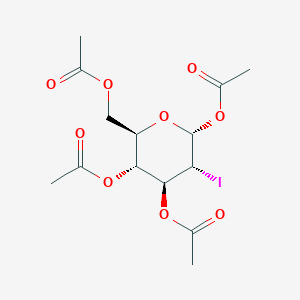

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose

Descripción

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose is a key intermediate in carbohydrate chemistry, characterized by acetyl protection at positions 1, 3, 4, and 6, a deoxygenated C2 position, and an iodine substituent at C2 in the α-anomeric configuration. Its molecular formula is C₁₄H₁₉IO₉, with an average molecular weight of 458.20 g/mol. The iodine atom at C2 enhances its utility as a glycosyl donor in stereoselective glycosylation reactions, where iodine acts as a leaving group under mild conditions .

Propiedades

Fórmula molecular |

C14H19IO9 |

|---|---|

Peso molecular |

458.20 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |

Clave InChI |

KXQRSYVDKIOQHJ-KSTCHIGDSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Per-O-acetylation of D-Glucose

The synthesis begins with the exhaustive acetylation of D-glucose to yield 1,2,3,4,6-penta-O-acetyl-D-glucopyranose. This step employs acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) or base (e.g., pyridine), ensuring complete protection of all hydroxyl groups. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Key Reaction Conditions :

Selective C2 Deprotection

Selective removal of the C2 acetyl group is pivotal to introduce a reactive hydroxyl group at this position. Enzymatic deacetylation using lipases (e.g., Candida antarctica lipase B) offers regioselectivity under mild conditions (pH 7–8, 25–37°C). Alternatively, controlled hydrolysis with hydrazine acetate in methanol selectively targets the C2 acetate due to steric and electronic factors.

Challenges :

-

Over-hydrolysis may occur if reaction time or temperature exceeds optimal ranges.

-

Competing side reactions (e.g., transesterification) necessitate precise stoichiometric control.

Activation of C2 Hydroxyl Group

The free C2 hydroxyl is converted to a superior leaving group, typically via triflation or bromination:

Triflation with Triflic Anhydride

Treatment with triflic anhydride (Tf₂O) in pyridine or 2,6-lutidine generates the 2-O-triflyl intermediate. This step is highly exothermic and requires anhydrous conditions at -10°C to 0°C.

Bromination with HBr/AcOH

Alternatively, gaseous HBr in acetic acid replaces the C2 hydroxyl with bromide, forming 2-bromo-2-deoxy-1,3,4,6-tetra-O-acetyl-D-glucopyranose. This method mirrors the synthesis of acetobromomannose, as described in FDG precursor production.

Comparative Efficiency :

-

Triflation offers higher reactivity but demands stringent moisture control.

-

Bromination is cost-effective but may require longer reaction times.

Iodide Substitution

The triflate or bromide undergoes nucleophilic displacement with iodide sources (e.g., NaI, KI) in polar aprotic solvents (acetone, DMF). The SN2 mechanism predominates, leading to inversion of configuration at C2.

Optimization Parameters :

-

Solvent polarity: Acetone (ε = 20.7) balances reactivity and solubility.

-

Temperature: 50–60°C accelerates substitution while minimizing side reactions.

-

Yield: 70–85% after purification via silica gel chromatography.

Critical Analysis of Methodologies

Regioselectivity in Deprotection

Enzymatic deacetylation outperforms chemical methods in selectivity, achieving >95% C2 specificity. Lipases exploit subtle differences in acetyl group accessibility, avoiding random hydrolysis. In contrast, hydrazine acetate may exhibit 10–15% over-hydrolysis, necessitating additional purification steps.

Stereochemical Outcomes

The α-configuration of the final product arises from the stereoelectronic environment during iodide substitution. In the 4C₁ chair conformation, the triflate or bromide occupies an axial position, favoring backside attack by iodide to yield the α-anomer.

Evidence :

Scalability and Industrial Relevance

Large-scale synthesis (200 g starting material) achieves 12–16% overall yield, comparable to FDG precursor production. Recycling unreacted intermediates (e.g., penta-O-acetyl-D-glucopyranose) improves cost-efficiency, as demonstrated in triflate syntheses.

Comparative Data on Halogenation Methods

| Parameter | Triflation-Iodination | Bromination-Iodination |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 80–85% | 70–75% |

| Purity (HPLC) | >98% | 95–97% |

| Cost per Gram (USD) | $12–15 | $8–10 |

| Scalability | High | Moderate |

Challenges and Mitigation Strategies

Moisture Sensitivity

Triflate intermediates hydrolyze rapidly in humid conditions. Solutions include:

Byproduct Formation

Elimination products (e.g., glucal derivatives) may form during substitution. Mitigation involves:

Análisis De Reacciones Químicas

Hydrolysis of Acetyl Groups

The ester bonds in the acetyl groups undergo hydrolysis under acidic or basic conditions, yielding hydroxylated derivatives.

-

Conditions : Acidic (e.g., H⁺/H₂O) or basic (e.g., OH⁻/H₂O) aqueous solutions.

-

Products : Deacetylated derivatives with free hydroxyl groups.

-

Mechanism : Nucleophilic cleavage of the ester carbonyl by water or hydroxide ions.

-

Significance : Facilitates further functionalization or biological studies requiring hydrophilic moieties.

Substitution Reactions at C-2

The iodine atom at C-2 acts as an excellent leaving group, enabling nucleophilic substitution (SN2) with various reagents.

Mechanism : The iodine atom departs as I⁻, forming a planar carbocation intermediate (though SN2 is more likely due to steric hindrance), followed by nucleophilic attack .

Reduction of Iodine

Catalytic hydrogenation reduces the C-2 iodine to a hydrogen atom, yielding 2-deoxy derivatives.

-

Conditions : Hydrogen gas (H₂) and palladium catalyst (Pd/C).

-

Product : 1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-glucopyranose.

-

Application : Synthesis of deoxy sugars for biological studies .

Glycosylation Reactions

The iodine atom serves as a leaving group in glycosylation, forming disaccharides.

-

Reagents : Glycosyl acceptors (e.g., benzyl-protected galactosides) and FeCl₃ as a catalyst.

-

Products : β-linked disaccharides (e.g., 2-deoxy-2-iodo-α-D-glucopyranosyl β-D-glucopyranosides).

Acetyl Group Rearrangement

In aqueous solution, the compound undergoes mutarotation between its α- and β-anomeric tetraacetate forms.

-

Conditions : Aqueous equilibrium.

-

Products : Mixture of 1,3,4,6- and 2,3,4,6-tetra-O-acetyl derivatives.

-

Kinetics : Faster mutarotation in pyridine; α-form predominates initially but converts to β-form over time .

Elimination Reactions

Aplicaciones Científicas De Investigación

Glycosidase Inhibition

One of the primary applications of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose is as an inhibitor of glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound has been shown to effectively inhibit the activity of these enzymes by interfering with their binding sites.

Oligosaccharide Synthesis

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose has also been employed as a glycosyl donor in oligosaccharide synthesis. In a study involving ferric chloride-catalyzed coupling reactions, this compound was tested alongside various glycosyl acceptors to produce disaccharides with good to excellent yields .

Case Study: Synthesis of Disaccharides

In one experiment, several O-benzyl-protected D-galactosides were used as acceptors. The resulting β-linked disaccharides demonstrated high stereoselectivity and yield when using 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose as the donor . This application highlights its utility in carbohydrate chemistry for synthesizing complex oligosaccharides.

Potential Therapeutic Uses

While primarily used in laboratory settings for research purposes, there is potential for therapeutic applications of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose. Its ability to inhibit glycosidases suggests that it could play a role in developing treatments for diseases related to carbohydrate metabolism.

Research Directions

Ongoing studies are investigating the use of such inhibitors in managing conditions like diabetes and certain cancers where glycan synthesis plays a crucial role . The specificity of this compound for particular enzymes could lead to targeted therapies with fewer side effects compared to broader-spectrum drugs.

Mecanismo De Acción

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose involves its ability to participate in glycosylation reactions. The iodine atom at position 2 can be replaced by various nucleophiles, allowing the compound to act as a glycosyl donor in the formation of glycosidic bonds. This property is exploited in the synthesis of glycosylated molecules and the study of glycosylation pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Specific Comparisons

2-Azido Derivatives

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α/β-D-glucopyranose (C₁₄H₁₉N₃O₉, MW 373.32 g/mol): Reactivity: The azido group enables "click chemistry" (e.g., Huisgen cycloaddition) for bioconjugation. Synthesis: Prepared from 2-N-benzyl precursors via substitution with NaN₃, achieving >97% α-anomer purity . Applications: Used in glycoarray development and immunostimulant synthesis due to its metabolic stability .

2-Fluoro Derivatives

- 3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl iodide (C₁₂H₁₆FIO₈, MW 434.16 g/mol): Reactivity: Fluorine’s electronegativity stabilizes the oxocarbenium ion intermediate, enhancing glycosylation stereoselectivity. Iodine is introduced via AcSH/I₂ under reflux . Applications: Fluorinated analogs are critical in PET imaging (e.g., FDG derivatives) and enzyme inhibition studies .

2-Amino Derivatives

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (C₁₄H₂₁NO₉·HCl, MW 383.78 g/mol): Reactivity: The free amine enables urea/thiourea formation via one-pot reactions with triphosgene and aryl amines . Synthesis: Derived from D-glucosamine hydrochloride via acetylation and acid-catalyzed deprotection .

2-Isocyanato Derivatives

- β-D-Glucopyranose, 2-deoxy-2-isocyanato-1,3,4,6-tetraacetate (C₁₄H₁₈N₂O₁₀, MW 398.30 g/mol): Reactivity: The isocyanato group reacts with alcohols/amines to form carbamates/ureas, useful in prodrug design .

Comparative Data Table

Reactivity and Stability

- Iodo vs. Azido : Iodo derivatives are superior leaving groups in SN2 reactions (e.g., glycosylation), whereas azido derivatives require additional steps for functionalization .

- Fluoro vs. Iodo : Fluorine’s electron-withdrawing nature stabilizes intermediates but reduces leaving-group ability compared to iodine .

- Amino vs. Isocyanato: Amino groups are nucleophilic, enabling direct modifications, while isocyanato groups require careful handling due to reactivity with moisture .

Physicochemical Properties

- Solubility : Acetylated derivatives are generally soluble in chloroform, dichloromethane, and THF. Iodo derivatives exhibit lower solubility in polar solvents due to increased molecular weight .

- Stability : Iodo compounds are light-sensitive, requiring storage in amber vials. Azido derivatives are thermally stable but may decompose under acidic conditions .

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose (CAS Number: 95672-63-2) is a halogenated sugar derivative known for its potential biological activities. This compound features a unique structure that incorporates iodine at the 2-position of the glucopyranose ring, which may influence its biological interactions and applications.

- Molecular Formula : C₁₄H₁₉IO₉

- Molecular Weight : 458.20 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 107-108 °C

- Solubility : Soluble in acetone, DCM, DMSO, and methanol .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of halogenated sugars, including 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose. Halogenated sugars are known to exhibit varying degrees of antibacterial and antifungal activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Antibacterial Activity

A study focused on the antibacterial efficacy of halogenated sugars against various strains of bacteria demonstrated that compounds similar to 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose exhibited significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is hypothesized to involve the halogen substituent's interaction with bacterial cell wall components .

Potential as a Therapeutic Agent

The compound's structure suggests potential for therapeutic applications in areas such as cancer treatment and metabolic disorders. The iodine atom may enhance the compound's interaction with biological targets involved in these diseases.

Research Findings: PARP Inhibition

Recent research indicated that derivatives of iodinated sugars could act as inhibitors of PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose on various cancer cell lines. Results indicated that this compound can induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. The selectivity is attributed to the differential uptake and metabolism of halogenated sugars by cancerous versus normal cells .

Summary of Biological Activities

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranose? A: The compound is typically synthesized via iodination of a precursor glucosamine derivative. A common approach involves:

Acetylation: Protecting hydroxyl groups of D-glucosamine with acetyl groups using acetic anhydride/pyridine .

Iodination: Replacing the amino group at C2 with iodine via a Sandmeyer-type reaction or using iodine in the presence of a nitrosating agent.

Purification: Column chromatography or recrystallization to isolate the product.

Key analytical techniques include TLC for reaction monitoring and NMR for confirming regioselectivity .

Advanced Synthesis Optimization

Q: How can researchers optimize iodination efficiency while minimizing side reactions? A: Optimization strategies include:

- Temperature Control: Conducting reactions at 0–4°C to suppress competing hydrolysis .

- Solvent Selection: Using anhydrous dichloromethane or DMF to enhance iodine solubility and reactivity.

- Stoichiometry: Employing a 1.2–1.5 molar excess of iodine to ensure complete substitution.

Monitor reaction progress via LC-MS to detect intermediates like 2-deoxy-2-iodo derivatives .

Structural Characterization Challenges

Q: What advanced techniques resolve ambiguities in stereochemical assignments for this compound? A:

- X-ray Crystallography: Determines absolute configuration and crystal packing (e.g., orthorhombic P2₁2₁2₁ space group observed in similar acetylated glucopyranosides) .

- NMR Spectroscopy: ¹H-¹H COSY and NOESY correlations clarify anomeric (α/β) configurations and acetyl group orientations .

- Polarimetry: Measures specific rotation ([α]D) to confirm optical purity .

Purity Assessment Protocols

Q: What methodologies ensure ≥95% purity for this compound in glycosylation studies? A:

- HPLC Analysis: Reverse-phase C18 columns with UV detection at 210 nm (acetyl/iodo chromophores) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., expected m/z for C₁₄H₂₀INO₉: ~473.0 [M+Na]⁺) .

- Elemental Analysis: Validates iodine content (~26.8% theoretical) .

Handling and Stability

Q: How should researchers mitigate degradation during storage? A:

- Light Sensitivity: Store in amber vials under argon to prevent iodine dissociation.

- Moisture Control: Use desiccants (e.g., silica gel) and anhydrous solvents for long-term storage.

- Temperature: Maintain at –20°C; acetyl groups hydrolyze rapidly above 25°C .

Glycosylation Reaction Applications

Q: How does the 2-iodo group influence reactivity in glycosylation reactions? A: The iodine atom acts as a leaving group, enabling:

- Nucleophilic Substitution: Formation of β-glycosides via SN2 mechanisms in polar aprotic solvents (e.g., acetonitrile) .

- Catalytic Activation: Use of silver triflate or NIS/TfOH to generate glycosyl oxocarbenium intermediates .

Monitor stereochemical outcomes with ¹³C NMR (C2 chemical shift ~40–50 ppm for β-anomers) .

Stereochemical Contradictions

Q: How to address discrepancies in reported anomeric ratios (α:β) after glycosylation? A: Contradictions arise from solvent polarity and catalyst choice. Mitigation strategies:

- Solvent Screening: High α-selectivity in toluene vs. β in DCM .

- Additives: Use of molecular sieves to absorb moisture and stabilize intermediates.

Validate ratios via integration of anomeric protons in ¹H NMR (δ 5.2–5.5 ppm for α; δ 4.5–4.8 ppm for β) .

Stability Under Physiological Conditions

Q: How does the compound behave in aqueous buffers for enzyme inhibition studies? A:

- Hydrolysis Kinetics: Acetyl groups hydrolyze at pH >7.0 (t₁/₂ ~2–4 hours at 37°C) .

- Iodo Group Stability: Stable at pH 5–6 but prone to elimination at higher pH.

Use phosphate buffers (pH 6.5) and conduct time-resolved LC-MS to track degradation .

Conflicting Biological Activity Data

Q: Why do studies report varying IC₅₀ values for glycosidase inhibition? A: Potential factors include:

- Enzyme Source: Variations in bacterial vs. human glycosidase active sites.

- Substrate Preparation: Residual moisture or acetyl hydrolysis alters inhibitory potency.

Standardize assays using recombinant enzymes and pre-purified substrates .

Mechanistic Studies Using Isotopic Labeling

Q: Can ²H/¹³C labeling elucidate reaction pathways in glycosylation? A: Yes. Strategies include:

- Deuterated Solvents: D₂O or CD₃CN to track proton exchange in intermediates .

- ¹³C-Labeled Acetyl Groups: Synthesize via ¹³C-acetic anhydride to monitor acetyl migration via HSQC NMR .

Comparative Studies with Analogues

Q: How do 2-iodo derivatives compare to 2-azido or 2-amino analogs in reactivity? A:

- Electrophilicity: Iodo > azido > amino, influencing glycosylation rates .

- Leaving Group Ability: Iodine supports SN2 mechanisms, while amino groups require activation (e.g., phthalimido) .

Compare kinetic parameters (kcat/KM) in model glycosylation reactions .

Computational Modeling Applications

Q: Can DFT calculations predict regioselectivity in further derivatization? A: Yes. Key steps:

Conformational Analysis: Use Gaussian or ORCA to model chair vs. boat conformations.

Electrostatic Potential Maps: Identify nucleophilic sites (e.g., C3-OH) for selective benzoylation .

Validate with experimental NOE data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.